Hexylphosphonic acid

概要

説明

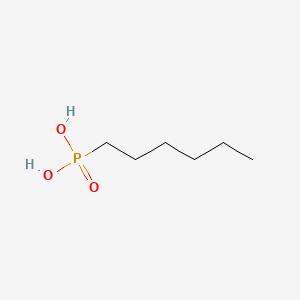

Hexylphosphonic acid, also known as n-hexylphosphonic acid, is an organic compound with the molecular formula C6H15O3P. It is a phosphonic acid derivative characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its applications as a capping agent and surfactant .

準備方法

Hexylphosphonic acid can be synthesized through various methods:

From Dialkyl Phosphonates: One common method involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., hydrochloric acid) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis.

From Dichlorophosphine or Dichlorophosphine Oxide: Another method includes the reaction of dichlorophosphine or dichlorophosphine oxide with hexanol.

Industrial Production: Industrially, this compound can be produced by the oxidation of phosphinic acid or through direct methods using phosphorous acid (H3PO3) that simultaneously form the phosphonic acid functional group and the P–C bond.

化学反応の分析

Hexylphosphonic acid undergoes various chemical reactions:

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into phosphinic acid derivatives.

Substitution: this compound can undergo substitution reactions where the hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include bromotrimethylsilane for dealkylation and various oxidizing or reducing agents for other transformations.

Major Products: The major products formed from these reactions include phosphonic acid derivatives, phosphinic acid derivatives, and substituted phosphonic acids.

科学的研究の応用

Material Science and Nanotechnology

Quantum Dots and Nanocrystals:

Hexylphosphonic acid is utilized as a surfactant in the synthesis of semiconductor nanocrystals. It plays a crucial role in controlling the growth and stability of quantum dots, particularly in the formation of cadmium selenide (CdSe) quantum rods. Research indicates that the use of this compound leads to a high degree of branching in these nanocrystals, significantly influencing their optical properties and stability .

Thin Films for Photonic Applications:

this compound-capped nanocrystal thin films exhibit excellent photoluminescence quantum yields (PLQY), reaching approximately 40% at 450 nm. These films demonstrate exceptional thermal and ambient stability, making them suitable for optoelectronic applications . The strong binding affinity of this compound to the surface of nanocrystals inhibits coalescence, thereby enhancing their optical performance over time .

Biomedical Applications

Drug Delivery Systems:

The coordination properties of this compound enable its use in drug delivery systems. Its affinity for calcium ions is particularly beneficial for targeting bone tissues, which is critical in treating conditions like osteoporosis and bone metastasis. Compounds that incorporate this compound can effectively reduce bone resorption, enhancing therapeutic efficacy .

Imaging and Diagnostic Tools:

this compound has been explored as a component in imaging agents for magnetic resonance imaging (MRI). Its ability to form stable complexes with metal ions enhances the contrast properties of imaging agents, facilitating better visualization of biological tissues .

Analytical Chemistry

Solid Phase Extraction:

In analytical chemistry, this compound is employed to functionalize solid phases for immobilized metal affinity chromatography (IMAC). This application allows for the selective enrichment of biomolecules from complex mixtures, improving the sensitivity and specificity of analytical techniques .

Nuclear Magnetic Resonance Spectroscopy:

this compound has been used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy studies. Its unique chemical structure provides valuable insights into molecular interactions and dynamics in various biological systems .

Environmental Applications

Water Treatment:

The coordination properties of this compound make it a candidate for environmental applications such as water treatment. It can selectively extract lanthanides from aqueous solutions, which is valuable for recycling rare earth elements and managing nuclear waste .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Material Science | Quantum dot synthesis | Enhanced optical properties and stability |

| Biomedical | Drug delivery systems | Targeted therapy for bone-related diseases |

| Imaging | MRI contrast agents | Improved visualization |

| Analytical Chemistry | Solid phase extraction | Enhanced sensitivity in analyses |

| Environmental | Water treatment | Selective extraction of lanthanides |

作用機序

The mechanism of action of hexylphosphonic acid involves its ability to act as a surfactant and capping agent. It interacts with molecular targets such as multi-walled carbon nanotubes and barium titanate surfaces, modifying their properties to enhance their dispersion and functionality . The pathways involved include the formation of stable monolayers and the modification of surface properties to improve material performance .

類似化合物との比較

Hexylphosphonic acid can be compared with other phosphonic acids such as:

Octylphosphonic Acid: Similar in structure but with a longer carbon chain, leading to different surfactant properties.

Phenylphosphonic Acid: Contains a phenyl group instead of a hexyl group, resulting in different chemical reactivity and applications.

Tetradecylphosphonic Acid: Has an even longer carbon chain, which affects its hydrophobicity and surface activity.

This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a variety of applications in material science and nanotechnology .

生物活性

Hexylphosphonic acid (HPA) is an organophosphorus compound that has garnered attention for its diverse applications in nanotechnology and potential biological activities. This article explores the biological activity of HPA, focusing on its interactions with biological systems, particularly in the context of cancer research and nanomaterial synthesis.

This compound is characterized by its long hydrophobic alkyl chain, which significantly influences its behavior in biological and chemical systems. Its molecular structure allows it to interact with various biological macromolecules, potentially altering their functions.

Biological Activity

1. Anticancer Potential

Recent studies have investigated the potential anticancer properties of phosphonic acids, including HPA. Research indicates that phosphonic acids can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Case Study: Osteosarcoma Cells

A study assessed the cytotoxic effects of various phosphonic acids, including HPA, on human osteosarcoma cells (U2OS). The results showed a significant reduction in cell viability upon treatment with HPA at concentrations of 1, 2.5, and 5 mM. The study employed one-way ANOVA for statistical analysis, revealing that treatment groups exhibited significant differences compared to control groups (p < 0.05) .

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 80 |

| 2.5 | 55 |

| 5 | 30 |

- Mechanism of Action

The mechanism underlying the anticancer effects of HPA appears to involve the modulation of apoptotic pathways. Gene expression analysis indicated that HPA treatment led to upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes in treated cells .

2. Nanocrystal Synthesis

HPA is also utilized as a surfactant in the synthesis of nanocrystals, particularly in the formation of quantum dots (QDs). The presence of HPA during the synthesis process enhances the stability and optical properties of these nanomaterials.

- Case Study: Quantum Dot Formation

In a study on cadmium selenide (CdSe) quantum rods, HPA was found to significantly influence the growth dynamics and optical characteristics of the QDs. The introduction of HPA resulted in improved photoluminescence quantum yields (PLQY), reaching approximately 40% at optimal concentrations . This enhancement is attributed to HPA's ability to passivate surface defects on the nanocrystals, thus promoting radiative recombination processes.

| Parameter | Value |

|---|---|

| PLQY without HPA | 25% |

| PLQY with HPA | 40% |

Stability and Toxicity

While HPA shows promise in various applications, its stability and potential toxicity are critical factors for consideration:

-

Stability

Studies indicate that HPA-capped nanocrystals exhibit excellent thermal stability and resistance to environmental degradation. This stability is crucial for practical applications in biomedical fields . -

Toxicity Assessment

Preliminary toxicity assessments suggest that while HPA can induce cytotoxic effects in cancer cells, its impact on normal cells remains an area requiring further investigation. The selectivity towards tumor cells over normal cells highlights its potential as a therapeutic agent .

特性

IUPAC Name |

hexylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3P/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWAEWLHSDGBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963772 | |

| Record name | Hexylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4721-24-8 | |

| Record name | 4721-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexylphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。